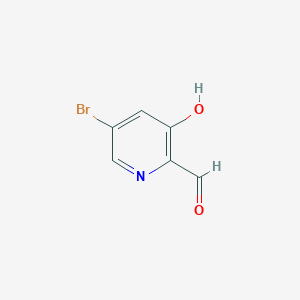

5-Bromo-3-hydroxypicolinaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-3-hydroxypicolinaldehyde is a chemical compound with the CAS Number: 1227582-97-9 . It has a molecular weight of 202.01 and its IUPAC name is 5-bromo-3-hydroxy-2-pyridinecarbaldehyde .

Molecular Structure Analysis

The molecular structure of 5-Bromo-3-hydroxypicolinaldehyde is represented by the formula C6H4BrNO2 . The InChI code for this compound is 1S/C6H4BrNO2/c7-4-1-6(10)5(3-9)8-2-4/h1-3,10H .Physical And Chemical Properties Analysis

5-Bromo-3-hydroxypicolinaldehyde is a solid substance . It should be stored at -20°C in a sealed storage, away from moisture .Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

Building Blocks for Pharmaceuticals and Agrochemicals : Derivatives of bromo-hydroxypicolinaldehyde, such as 3-benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters, have been developed as common building blocks for the synthesis of biologically active compounds and agrochemical products. Their preparation and viability for cross-coupling reactions have been evaluated, showing potential for broad applications in drug and agrochemical synthesis (Verdelet et al., 2011).

Catalytic Synthesis Enhancements : Research has shown that certain bromophenol derivatives can serve as photolabile protecting groups for aldehydes and ketones, enabling controlled release under specific conditions. This method has implications for the development of more efficient synthetic pathways in organic chemistry (Lu et al., 2003).

Biological Activity

Antioxidant Properties : Bromophenols isolated from the red algae, Vertebrata lanosa, including derivatives similar in structure to 5-Bromo-3-hydroxypicolinaldehyde, have shown potent antioxidant activity. These compounds exhibit stronger or comparable activity to known antioxidants, indicating their potential as natural antioxidant agents (Olsen et al., 2013).

Anti-inflammatory and Antimicrobial Effects : Studies have demonstrated that certain bromophenol derivatives possess significant anti-inflammatory and antimicrobial activities. For instance, 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited pro-inflammatory mediators in LPS-stimulated macrophages, suggesting potential applications in treating inflammatory diseases (Kim et al., 2016).

Safety and Hazards

Direcciones Futuras

While specific future directions for 5-Bromo-3-hydroxypicolinaldehyde are not mentioned in the sources I found, one paper discusses the synthesis of 5-brominated spirobrassinol methyl ethers via electrophilic substitution of the aromatic core of indoline at the C-5 position . This could suggest potential avenues for future research and applications of 5-Bromo-3-hydroxypicolinaldehyde and similar compounds.

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which are structurally similar to 5-bromo-3-hydroxypicolinaldehyde, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on the known actions of similar indole derivatives, it can be inferred that the compound interacts with its targets, leading to changes in cellular processes

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, leading to diverse downstream effects . These effects include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds, such as indole derivatives, have been shown to exhibit a range of biological activities, suggesting that 5-bromo-3-hydroxypicolinaldehyde may have similar effects .

Action Environment

It is known that factors such as temperature, ph, and the presence of other compounds can affect the action of similar compounds .

Propiedades

IUPAC Name |

5-bromo-3-hydroxypyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-4-1-6(10)5(3-9)8-2-4/h1-3,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVMLYGHSQNLDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)C=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-ethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2843831.png)

![2-fluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2843833.png)

![2-(2-Fluorophenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2843839.png)

![N-(2-fluorophenyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2843840.png)

![2-(2,5-dimethylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2843841.png)

![4-benzenesulfonamido-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide](/img/structure/B2843843.png)

![N,N-diethyl-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2843845.png)

![6-[[4-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)

![5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-sulfonamide](/img/structure/B2843853.png)

![2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2843854.png)